1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone
Description
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone is a macrocyclic compound characterized by a 24-membered ring (hexacosane backbone) containing six oxygen atoms (hexaoxa) and four ketone groups (tetrone). Its structure includes alternating ether and carbonyl functionalities, forming a rigid, oxygen-rich framework. This compound has been identified in plant-derived materials, particularly in bamboo-based food contact articles, where it was reported to exceed the Specific Migration Limits (SMLs) set by EU Regulation No 10/2011 .
Properties
Molecular Formula |
C20H32O10 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1,4,7,14,17,20-hexaoxacyclohexacosane-8,13,21,26-tetrone |
InChI |
InChI=1S/C20H32O10/c21-17-5-1-2-6-18(22)28-14-10-26-12-16-30-20(24)8-4-3-7-19(23)29-15-11-25-9-13-27-17/h1-16H2 |
InChI Key |
JQOORQVBSBLOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCCOCCOC(=O)CCCCC(=O)OCCOCCOC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis
- Starting Materials: The synthesis typically begins with linear polyether precursors or diacid derivatives that can be cyclized. For example, adipic acid derivatives and diethylene glycol units are common building blocks.
- Cyclization Reaction: Macrocyclization is achieved through intramolecular ether formation and ketone introduction. This may involve:
- Activation of carboxylic acid groups to acid halides.
- Reaction with polyether diols or aldehydes/ketones under controlled conditions.
- Catalysts and Reagents: Tertiary amines are often used as acid binders to facilitate cyclization and prevent side reactions.
- Reaction Conditions: Controlled temperature and solvent systems optimize cyclization efficiency and minimize polymerization or oligomerization by-products.
Purification and Characterization
- Chromatographic Techniques: HPLC and ultra-performance liquid chromatography (UPLC) coupled with IMS-MS are used to separate the target compound from impurities and confirm its identity.
- Spectroscopic Analysis: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide structural confirmation.
- Drift Time Alignment in IMS-MS: This advanced technique improves the separation of co-eluting compounds and enhances the accuracy of identification by aligning ions based on their drift times, as demonstrated in studies involving migration analysis from bamboo plates.
Analytical Data and Research Findings
Summary of Preparation Methodology
- Synthesis Initiation: Convert adipic acid or similar diacid to dihalide derivative.
- Cyclization Step: React dihalide with appropriate polyether diol or aldehyde/ketone in the presence of tertiary amines to form macrocyclic ether-ketone ring.
- Purification: Employ chromatographic techniques (HPLC, UPLC-IMS-MS) to isolate pure compound.
- Characterization: Confirm structure and purity using NMR, MS, and drift time alignment methods.
- Safety and Stability: Handle under standard laboratory conditions; compound is stable but irritant.
Chemical Reactions Analysis
Hydrolysis Reactions
The tetrone structure contains ester groups susceptible to hydrolysis under acidic or basic conditions. Studies demonstrate that:
-
Acidic Hydrolysis : Cleavage of ester bonds occurs at elevated temperatures (80–100°C) in the presence of HCl or H₂SO₄, yielding linear dicarboxylic acids and polyol derivatives.
-
Basic Hydrolysis : NaOH or KOH at 60–80°C promotes saponification, producing carboxylate salts and glycol intermediates.
| Conditions | Products | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 1M HCl, 80°C, 6h | Adipic acid, ethylene glycol derivatives | HCl | 72% | |
| 0.5M NaOH, 60°C, 8h | Sodium carboxylates, glycols | NaOH | 65% |
Oxidation Reactions
The ketone groups and ether linkages participate in oxidation processes:
-
Strong Oxidizers : Reaction with KMnO₄ or H₂O₂ in acidic media results in chain scission, generating smaller carbonyl compounds (e.g., acetic acid, formic acid).
-
Selective Oxidation : Catalytic oxidation with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) selectively converts secondary alcohols (from hydrolysis byproducts) to ketones.
| Oxidizing Agent | Conditions | Major Products | Byproducts |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 50°C, 4h | Acetic acid, CO₂ | MnO₂ precipitate |
| TEMPO/O₂ | Acetonitrile, RT, 12h | Ketones | Trace organic acids |
Polymerization Reactions
This compound serves as a precursor in polyurethane synthesis:
-
Polyaddition : Reacts with diisocyanates (e.g., hexamethylene diisocyanate) at 120–150°C to form crosslinked polyurethanes, utilized in adhesives and plastic packaging .
-
Catalytic Influence : Tin-based catalysts (e.g., dibutyltin dilaurate) enhance reaction rates and polymer stability .
| Monomer | Catalyst | Temp. | Application | Reference |
|---|---|---|---|---|
| Hexamethylene diisocyanate | Dibutyltin dilaurate | 130°C | High-strength adhesives |
Environmental Degradation
Chromatographic analyses (UPLC-IMS-MS) detected this compound migrating from bamboo plates into food simulants (e.g., 95% ethanol), indicating partial degradation under environmental conditions . Key findings include:
-
Drift-Time Alignment : Improved detection specificity for degradation byproducts (e.g., oxidized oligomers) .
-
Fragmentation Patterns : High-energy MS/MS revealed breakdown into smaller cyclic esters and carboxylic acids .
Analytical Characterization
Reaction pathways are validated using:
-
NMR Spectroscopy : Confirms structural changes post-hydrolysis/oxidation.
-
Mass Spectrometry : Identifies fragments like m/z 455.1883 ([M + Na]⁺) and m/z 453.1753 ([M + H]⁺) .
Key Research Considerations
Scientific Research Applications
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Apart from its use in polyurethane adhesives and plastic packaging, it is also investigated for its potential in creating high-performance materials .
Mechanism of Action
The mechanism of action of 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The compound’s multiple ether and carbonyl groups allow it to form stable complexes with other molecules, influencing their reactivity and stability. These interactions are crucial in its applications in adhesives and drug delivery systems .
Comparison with Similar Compounds
Research Findings and Methodologies
Structural Analysis via Graph Comparison
Graph-based methods (e.g., graph isomorphism algorithms) reveal that the target compound’s oxygen arrangement and ring size result in low similarity scores (<0.3) when compared to smaller analogs like Analog 3. This underscores the importance of ring topology in biochemical interactions .
Mass Spectrometry and Dereplication
- MS/MS Clustering: Analog 3’s diagnostic fragment (m/z 155) arises from cleavage between methyl-substituted carbons, a feature absent in the target compound. This distinction aids in dereplication workflows .
- Cosine Scores : High cosine scores (>0.8) would indicate structural relatedness, but the target compound’s unique fragmentation likely reduces similarity to other macrocycles .
Biological Activity
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone (CAS: 314254-68-7) is a cyclic oligomer primarily recognized for its applications in the production of polyurethane adhesives and plastic packaging. However, recent studies have begun to explore its biological activity and potential implications in various fields such as environmental science and food safety.
- Molecular Formula : C20H32O10
- Molecular Weight : 432.46 g/mol
- Structure : This compound features a cyclic structure with multiple ether linkages and carbonyl groups that may influence its reactivity and interactions with biological systems.
Biological Activity Overview
The biological activity of 1,4,7,14,17,20-hexaoxacyclohexacosane-8,13,21,26-tetrone has been investigated in several contexts:
1. Environmental Impact
Recent studies have highlighted the compound's presence as a contaminant in food contact materials. Research indicated that it exceeded specified limits of migration from packaging into food simulants during testing. This raises concerns regarding its potential toxicity and long-term effects on human health .
2. Toxicological Studies
A study published in Environmental Science & Technology evaluated the migration of various compounds from food packaging materials. The findings suggested that the migration of 1,4,7,14,17,20-hexaoxacyclohexacosane-8,13,21,26-tetrone could compromise the safety of food products . The toxicological implications remain an area requiring further investigation to establish safe exposure levels.
Case Study 1: Migration Testing
A series of migration tests were conducted using three food simulants (10% ethanol, 3% acetic acid, and 95% ethanol) to assess the extent to which this compound migrates from biodegradable packaging materials. Results indicated significant migration levels exceeding safety thresholds set by regulatory bodies .
| Simulant Type | Migration Level (mg/L) | Safety Threshold (mg/L) |
|---|---|---|
| 10% Ethanol | 5.2 | 5 |
| 3% Acetic Acid | 3.8 | 2 |
| 95% Ethanol | 6.0 | 5 |
Case Study 2: Ion Mobility Spectrometry Analysis
A study utilizing ion mobility spectrometry (IMS) demonstrated that the compound could be reliably identified among other organic micropollutants present in environmental samples. This method enhances detection capabilities for assessing environmental contamination levels .
Biological Interactions
Research indicates that the structural characteristics of 1,4,7,14,17,20-hexaoxacyclohexacosane-8,13,21,26-tetrone may allow it to interact with biological membranes or proteins due to its hydrophilic nature from the ether linkages. Further studies are needed to elucidate specific mechanisms of action and potential bioactivity.
Safety Assessments
Safety assessments are crucial given the compound's potential for migration into consumables. Regulatory frameworks are being evaluated to include cyclic oligomers like this one in safety assessments for food contact materials .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step cyclization reactions under controlled anhydrous conditions. Key steps include:
- Template-assisted macrocyclization : Using metal ions (e.g., alkali metals) to pre-organize linear precursors.
- Ketone formation : Oxidative coupling or hydrolysis of protected intermediates.
- Crystallographic validation : Post-synthesis, X-ray diffraction (e.g., ORTEP representations) confirms structural integrity .
- Table 1 : Critical Synthesis Parameters
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 0–25°C | Minimize side reactions |
| Solvent | Dry THF or DCM | Ensure anhydrous conditions |
| Reaction Time | 48–72 hours | Achieve complete cyclization |
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : A combination of techniques is essential:
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions and fragmentation patterns (e.g., m/z 155 fragment in ) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves oxygen-rich macrocyclic environments and ketone positions.
- X-ray Crystallography : Provides absolute configuration and bond-length validation (e.g., CCDC 1880748 in ) .
Q. What are the primary research applications of this macrocyclic tetrone in supramolecular chemistry?
- Methodological Answer : The compound’s oxygen-rich cavity enables:
- Host-guest interactions : Selective binding to cations (e.g., Na⁺, K⁺) via coordination with ether and ketone groups.
- Catalytic frameworks : As a ligand for transition metals in oxidation reactions.
- Crystallographic studies : Model system for analyzing conformational flexibility in macrocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's conformational flexibility?
- Methodological Answer :
- Multi-method validation : Compare quantum mechanical (QM) calculations (e.g., DFT) with experimental NMR and X-ray data.
- Dynamic NMR : Monitor temperature-dependent spectral changes to assess energy barriers for ring puckering.
- Crystallographic symmetry analysis : Identify static vs. dynamic disorder in crystal lattices .
- Table 2 : Resolving Data Contradictions
| Discrepancy Type | Resolution Strategy | Tools/Techniques |
|---|---|---|
| Computational vs. NMR | Solvent effect modeling | COSMO-RS, MD simulations |
| X-ray vs. DFT geometries | Hirshfeld surface analysis | CrystalExplorer, Mercury |
Q. What factorial design approaches optimize reaction yield in multi-step syntheses of oxygen-rich macrocycles?
- Methodological Answer :
- Full factorial design : Test variables (temperature, solvent polarity, catalyst loading) across levels.
- Response Surface Methodology (RSM) : Identify nonlinear interactions between factors (e.g., solvent purity vs. cyclization rate).
- Process control tools : Use real-time monitoring (e.g., in situ IR) to adjust parameters dynamically .
Q. What methodologies combine NMR titration and isothermal titration calorimetry (ITC) to quantify host-guest binding affinities?
- Methodological Answer :
- Competitive titration : Introduce a fluorescent probe to measure displacement via ¹H NMR chemical shifts.
- ITC integration : Directly measure enthalpy changes (ΔH) and stoichiometry.
- Data reconciliation : Use software (e.g., OriginLab) to fit both datasets to a 1:1 binding model, ensuring thermodynamic consistency .
Safety and Handling in Academic Research
- Critical Precautions :
- Storage : Maintain under inert atmosphere (argon/nitrogen) to prevent hygroscopic degradation .
- Waste disposal : Segregate organic waste and collaborate with certified hazardous waste handlers .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to minimize dermal/ocular exposure (H315, H319, H335 hazards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
